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Compound of Interest

Compound Name: N-Desmethyl rosuvastatin-D3

Cat. No.: B1162048

Get Quote

Rosuvastatin is a hydrophilic statin that inhibits HMG-CoA reductase.[1][2][3] Unlike other

statins (e.g., atorvastatin) which undergo extensive CYP3A4 metabolism, rosuvastatin is

minimally metabolized (approximately 10%). The primary metabolic pathway involves CYP2C9-

mediated N-demethylation to form N-desmethyl rosuvastatin.[2][4]

While the parent drug accounts for >90% of circulating HMG-CoA reductase inhibitory activity,

the N-desmethyl metabolite possesses approximately 1/6th to 1/2 the pharmacological activity

of the parent.[1][2] Quantifying this metabolite is essential for:

Pharmacokinetic (PK) Profiling: Establishing mass balance and clearance pathways.

Safety Assessment: Monitoring accumulation in renal impairment (as rosuvastatin excretion

is primarily biliary/fecal but involves renal clearance).

Drug-Drug Interaction (DDI) Studies: Evaluating CYP2C9 modulation.

Visualization: Metabolic Pathway
The following diagram illustrates the conversion of Rosuvastatin to its N-desmethyl metabolite.
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Caption: Figure 1. CYP2C9-mediated N-demethylation of Rosuvastatin to N-Desmethyl

Rosuvastatin.[1][2][3][4][5]

Part 2: The Role of N-Desmethyl Rosuvastatin-D3
(SIL-IS)
In LC-MS/MS bioanalysis, the "Gold Standard" for quantification is the use of a Stable Isotope

Labeled Internal Standard (SIL-IS). For this assay, N-Desmethyl Rosuvastatin-D3 is utilized.

Why D3? (The Physics of Reliability)

Co-Elution: The D3 isotope has virtually identical physicochemical properties (pKa, logP,

solubility) to the unlabeled analyte. This ensures they co-elute chromatographically.

Matrix Effect Compensation: Because they co-elute, the IS experiences the exact same

ionization suppression or enhancement from the biological matrix (phospholipids, salts) as

the analyte.

Carrier Effect: In trace analysis, the IS acts as a carrier, preventing the adsorption of the

analyte to glass or plastic surfaces during processing.

Structural Distinction:

Analyte (NDR): C21H26FN3O6S (Protonated Mass: ~468 Da)

Internal Standard (NDR-D3): Contains three deuterium atoms, typically on the isopropyl

group or the fluorophenyl ring, shifting the mass by +3 Da (Protonated Mass: ~471 Da).
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Part 3: Analytical Method Development
This protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-

MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

Mass Spectrometry Conditions
Ionization: Electrospray Ionization (ESI), Positive Mode.[6][8]

Source Temperature: 450°C - 550°C (Dependent on instrument platform, e.g., Sciex vs.

Waters).

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Rationale

N-Desmethyl

Rosuvastatin
468.2 258.1

Loss of side chain;

characteristic statin

fragment.

N-Desmethyl

Rosuvastatin-D3
471.2 258.1

Parent shifts +3 Da.

Fragment often

remains unlabeled if

label is on the lost

moiety, or shifts if on

the core. Note: Verify

specific vendor label

position.[1]

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

3.5 µm or sub-2 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 - 0.6 mL/min.
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Part 4: Sample Preparation Protocol (Protein
Precipitation)
Protein Precipitation (PPT) is recommended for high-throughput analysis. While Liquid-Liquid

Extraction (LLE) offers cleaner extracts, PPT is generally sufficient for rosuvastatin metabolites

due to the high sensitivity of modern MS/MS.

Protocol Workflow:

Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

IS Addition: Add 20 µL of N-Desmethyl Rosuvastatin-D3 working solution (e.g., 100 ng/mL

in 50:50 MeOH:Water).

Precipitation: Add 200 µL of Acetonitrile (cold).

Agitation: Vortex vigorously for 2 minutes.

Separation: Centrifuge at 4,000 rpm (approx 3200 x g) for 10 minutes at 4°C.

Transfer: Transfer 100 µL of supernatant to a fresh plate.

Dilution (Optional): Dilute with 100 µL of Mobile Phase A (to improve peak shape).

Injection: Inject 5-10 µL onto the LC-MS/MS.

Visualization: Experimental Workflow
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Caption: Figure 2. High-throughput Protein Precipitation (PPT) workflow for plasma extraction.

Part 5: Validation Framework (FDA & ICH M10)[9]
To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical

Method Validation Guidance (2018) or ICH M10.

Linearity & Sensitivity
Range: Typically 0.5 ng/mL (LLOQ) to 100 ng/mL.

Criteria: Correlation coefficient (
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)

. LLOQ signal-to-noise ratio

.

Accuracy & Precision
Intra-run & Inter-run:

QC Levels: Low, Medium, High.

Acceptance: Mean concentration within

of nominal (

for LLOQ). CV

.

Matrix Effect (Crucial for D3 Usage)
The "Matrix Factor" (MF) must be calculated to prove the D3 IS compensates for suppression.

Calculation:

IS Normalized MF:

Requirement: The IS-normalized MF should be close to 1.0, indicating the D3 isotope

perfectly tracks the analyte's ionization behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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